![molecular formula C22H26N4O2S B2436319 N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476432-38-9](/img/structure/B2436319.png)

N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

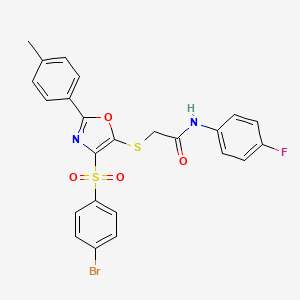

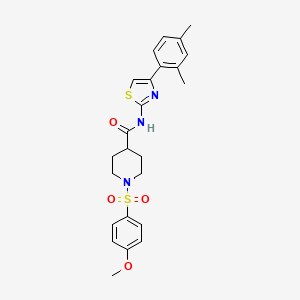

The compound “N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide” belongs to the class of organic compounds known as triazoles . Triazoles are aromatic compounds containing a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of a 1,2,4-triazole consists of a five-membered ring containing three nitrogen atoms and two carbon atoms . The specific substitutions on the triazole ring in your compound could influence its shape and electronic structure, but without more information or a detailed study, it’s difficult to say more.

Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form covalent bonds with various functional groups, and undergo various substitution and addition reactions . The specific reactions that your compound would participate in would depend on the other functional groups present in the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general properties of triazoles include stability, aromaticity, and the ability to participate in hydrogen bonding . The presence of the sulfanyl, methoxy, and benzamide groups in your compound could also influence its properties.

Applications De Recherche Scientifique

Antimicrobial Activity

The chemical compound , due to its structural similarity to various synthesized benzamides and triazole derivatives, has been explored for its potential antimicrobial activity. Research indicates that derivatives of similar chemical structures exhibit significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as against several strains of fungi. These compounds, characterized by their incorporation of triazole rings and methoxybenzamide groups, have shown valuable therapeutic interventions for the treatment of microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Moreover, the synthesis of these derivatives through various chemical methods, including bromine → lithium exchange reactions, has been documented to yield compounds with enhanced microbial inhibitory capabilities, further supporting the exploration of similar compounds in antimicrobial studies (Iddon & Nicholas, 1996).

Herbicidal Applications

In the realm of agriculture, triazolinone derivatives, which share a core structural motif with the compound , have been identified as promising herbicidal agents. These compounds have been designed to inhibit protoporphyrinogen oxidase, a critical enzyme in plant chlorophyll biosynthesis. This mode of action positions such derivatives as effective post-emergent herbicides for the control of broadleaf weeds in rice fields, showcasing a novel application of triazole-containing compounds in herbicide development (Luo et al., 2008).

Synthesis and Characterization

The synthesis and characterization of compounds structurally similar to N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide have been detailed in various studies. These research efforts have focused on developing novel synthetic pathways that yield compounds with potential antimicrobial and herbicidal activities. Characterization techniques, including spectroscopy and crystallography, play a crucial role in elucidating the chemical structures and properties of these compounds, thereby guiding their applications in scientific research (Patil et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-5-15-8-7-9-16(6-2)20(15)26-19(24-25-22(26)29-4)14-23-21(27)17-10-12-18(28-3)13-11-17/h7-13H,5-6,14H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGANSBAADHYFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2436237.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide](/img/structure/B2436238.png)

![2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide](/img/structure/B2436246.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436250.png)

![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2436252.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2436259.png)